molecular formula C16H18ClNO6S2 B587025 rac Clopidogrel-13C,d3 Hydrogen Sulfate CAS No. 1246814-55-0

rac Clopidogrel-13C,d3 Hydrogen Sulfate

Cat. No.: B587025
CAS No.: 1246814-55-0
M. Wt: 423.902
InChI Key: FDEODCTUSIWGLK-SPZGMPHYSA-N
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Description

rac Clopidogrel-13C,d3 Hydrogen Sulfate is a synthetic compound widely employed in scientific research. It is a labelled version of Clopidogrel, an antithrombotic agent. This compound is particularly valuable in the synthesis of enantiomerically pure compounds and serves as a chiral selector in chiral chromatography .

Preparation Methods

The preparation of rac Clopidogrel-13C,d3 Hydrogen Sulfate involves the incorporation of isotopic labels, specifically carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

rac Clopidogrel-13C,d3 Hydrogen Sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac Clopidogrel-13C,d3 Hydrogen Sulfate has diverse applications in scientific research:

    Chemistry: It is used as a chiral ligand in the synthesis of enantiomerically pure compounds and as a chiral selector in chiral chromatography.

    Biology: This compound aids in the exploration of stereoselective reactions and the determination of the absolute configuration of chiral compounds.

    Medicine: As a labelled version of Clopidogrel, it is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Clopidogrel.

    Industry: It is employed in the development of new pharmaceuticals and in quality control processes.

Comparison with Similar Compounds

rac Clopidogrel-13C,d3 Hydrogen Sulfate is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-SPZGMPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747372
Record name Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-55-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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